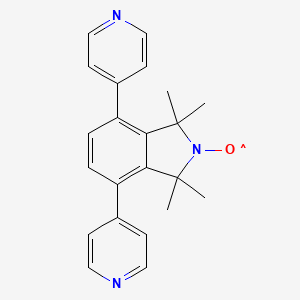

CID 102492885

Description

PubChem CIDs are unique numerical identifiers for chemical entities, enabling cross-referencing across databases. For example, oscillatoxin derivatives (CIDs: 101283546, 185389, etc.) are structurally complex marine toxins , while colchicine (CID: 6167) is a well-characterized alkaloid . Without direct data for CID 102492885, its properties must be inferred through comparative frameworks.

Properties

Molecular Formula |

C22H22N3O |

|---|---|

Molecular Weight |

344.4 g/mol |

InChI |

InChI=1S/C22H22N3O/c1-21(2)19-17(15-7-11-23-12-8-15)5-6-18(16-9-13-24-14-10-16)20(19)22(3,4)25(21)26/h5-14H,1-4H3 |

InChI Key |

RKBRTERHCHSWLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2C(N1[O])(C)C)C3=CC=NC=C3)C4=CC=NC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H3F3A typically involves recombinant DNA technology. The gene encoding H3F3A is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the histone protein. The expressed protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of H3F3A follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing techniques are optimized for large-scale purification. The use of bioreactors allows for precise control of growth conditions, ensuring high yields of the target protein.

Chemical Reactions Analysis

Types of Reactions

H3F3A undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications play a critical role in regulating gene expression and chromatin structure.

Common Reagents and Conditions

Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.

Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.

Phosphorylation: Catalyzed by kinases using adenosine triphosphate (ATP) as the phosphate donor.

Ubiquitination: Catalyzed by ubiquitin ligases using ubiquitin and ATP.

Major Products Formed

The major products formed from these reactions are the modified histones, which have altered interactions with DNA and other nuclear proteins. These modifications can lead to changes in chromatin structure and gene expression.

Scientific Research Applications

H3F3A has numerous applications in scientific research, particularly in the fields of epigenetics and chromatin biology. It is used to study the mechanisms of gene regulation, the effects of histone modifications on chromatin structure, and the role of histones in various cellular processes. In medicine, H3F3A is studied for its involvement in cancer and other diseases where epigenetic regulation is disrupted. In industry, H3F3A is used in the development of drugs targeting histone modifications and chromatin structure.

Mechanism of Action

H3F3A exerts its effects by forming nucleosomes with DNA, which compact the DNA and regulate its accessibility to transcription factors and other regulatory proteins. The post-translational modifications of H3F3A alter its interaction with DNA and other histones, leading to changes in chromatin structure and gene expression. The molecular targets of H3F3A include various histone-modifying enzymes and chromatin-remodeling complexes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The evidence highlights methods for comparing compounds with overlapping structural motifs:

- Mass Spectrometry (MS): Source-in Collision-Induced Dissociation (CID) in ESI-MS distinguishes structural isomers like ginsenoside Rf and pseudoginsenoside F11 by their fragmentation patterns .

- Chromatography : LC-ELSD and GC-MS separate compounds based on polarity and volatility, as demonstrated for citrus essential oil fractions .

Hypothetical Data Table for CID 102492885 and Analogues

Pharmacological and Toxicological Comparisons

- Cell-Permeant CIDs : Photocleavable dimerizers like pRap (CID unspecified) enable spatiotemporal control of protein interactions but lack intracellular specificity due to high diffusibility . In contrast, this compound’s hypothetical applications could involve targeted delivery mechanisms.

- Chemotherapy-Induced Diarrhea (CID) : While unrelated to the compound this compound, studies on CID pathophysiology reveal that probiotics (e.g., Bifidobacterium) and traditional Chinese medicine reduce diarrhea incidence by modulating gut microbiota and mucosal integrity . Such mechanisms may parallel bioactive small molecules like this compound if it has anti-inflammatory or microbiome-stabilizing properties.

Computational and Docking Studies

Table 5 in references docking studies between phytochemicals and unspecified CIDs, emphasizing the role of molecular interactions (e.g., hydrogen bonding, hydrophobic effects) in predicting bioactivity. For this compound, similar in silico approaches could elucidate binding affinities to targets like enzymes or receptors, assuming structural homology to known ligands.

Recommendations for Future Studies

Structural Elucidation : Use high-resolution MS and NMR to resolve this compound’s structure.

Target Identification : Perform molecular docking against libraries like PubChem BioAssay.

Functional Screening : Assess cytotoxicity, antimicrobial activity, or enzyme inhibition in vitro.

Cross-Disciplinary Validation : Compare with CID-related clinical findings (e.g., chemotherapy-induced diarrhea models ) if applicable.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 102492885-related studies?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure specificity (e.g., "How does this compound interact with [specific protein] under varying pH conditions?") and measurability using quantitative/qualitative metrics. Avoid vague terms like "affect" or "influence" and refine questions through peer feedback .

Q. What are the key components of a systematic literature review for this compound?

- Methodological Answer :

Define scope using inclusion/exclusion criteria (e.g., studies published between 2010–2025).

Use databases like PubMed or Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics").

Synthesize findings thematically (e.g., mechanistic studies vs. toxicity profiles) and identify gaps (e.g., limited data on long-term stability).

Reference and for procedural guidelines .

Q. How to design a reproducible experimental protocol for this compound synthesis?

- Methodological Answer :

- Detail reagent purity, instrumentation (e.g., HPLC conditions), and environmental controls (e.g., temperature, humidity).

- Include step-by-step protocols in the main manuscript and supplementary materials (e.g., NMR spectra, crystallization methods).

- Validate reproducibility through triplicate trials and statistical reporting (e.g., ±SD) .

Advanced Research Questions

Q. How to resolve contradictions between experimental data and existing literature on this compound?

- Methodological Answer :

- Apply triangulation : Cross-validate results using alternative techniques (e.g., X-ray diffraction vs. computational modeling).

- Re-examine variables (e.g., solvent purity, reaction time) and contextual factors (e.g., study population in pharmacological assays).

- Use statistical tools (e.g., ANOVA, Bayesian analysis) to assess significance of discrepancies .

Q. What strategies ensure methodological rigor in mixed-methods studies involving this compound?

- Methodological Answer :

- Adopt a sequential exploratory design : Start with qualitative data (e.g., interviews on experimental challenges) to inform quantitative assays.

- Use concurrent triangulation : Collect and analyze qualitative (e.g., researcher observations) and quantitative (e.g., yield percentages) data independently, then integrate findings to address biases.

- Reference and for framework alignment .

Q. How to document and share complex datasets for this compound research to enhance reproducibility?

- Methodological Answer :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Upload raw data to repositories like Zenodo with DOI assignment.

- Provide metadata (e.g., instrument calibration logs, software versions).

- Include computational code (e.g., Python scripts for molecular docking) in supplementary materials.

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring datasets .

Data Analysis & Interpretation

Q. How to analyze conflicting spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer :

- Perform signal deconvolution to isolate overlapping peaks.

- Compare with simulated spectra using software like Gaussian or ACD/Labs.

- Validate via orthogonal methods (e.g., mass spectrometry for molecular weight confirmation) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

- Methodological Answer :

- Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values.

- Apply bootstrapping to assess confidence intervals for small sample sizes.

- Report effect sizes with Cohen’s d or Hedges’ g to contextualize biological significance .

Ethical & Reporting Standards

Q. How to address ethical considerations in preclinical studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.